Synthetic Provenance as the Direct Precursor to a Clinically-Relevant PAR-1 Antagonist Pharmacophore
3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol is the direct and essential intermediate in the synthesis of 5-chloro-3-(3,5-difluorophenyl)isoxazole (CAS 359424-44-5), which itself is a key building block for the potent PAR-1 thrombin receptor antagonist 5-(3-(hexahydroazepin-1-yl)propyl)(benzodioxol-5-yl)amino-3-(3,5-difluorophenyl)isoxazole (MeSH C456400) . The downstream antagonist (compound 54 in the Nantermet series) inhibits platelet activation with IC₅₀ values of 90 nM against TRAP and 510 nM against thrombin, representing an approximately 100-fold potency improvement over the initial 5-amino-3-arylisoxazole lead . The 3,5-difluoro substitution pattern on the phenyl ring is structurally required for this pharmacophore; alternative regioisomers (e.g., 2,4-difluoro or 3,4-difluoro) would alter the electronic and steric profile at the receptor binding site .
| Evidence Dimension | Role as synthetic intermediate for PAR-1 antagonist pharmacophore |
|---|---|
| Target Compound Data | Direct precursor to 5-chloro-3-(3,5-difluorophenyl)isoxazole; derived from 2-(3,5-difluorobenzoyl)acetic acid ethyl ester via cyclization with hydroxylamine in HOAc |
| Comparator Or Baseline | Non-hydroxylated analog 5-(3,5-difluorophenyl)isoxazole (CAS 874800-58-5) cannot undergo the same POCl₃-mediated chlorination at the 5-position; 2,4- and 3,4-difluoro regioisomers (CAS 1188090-66-5, 1354937-46-4) lack published PAR-1 antagonist synthetic routes |
| Quantified Difference | The final PAR-1 antagonist derived from this compound exhibits IC₅₀ = 90 nM (TRAP) and 510 nM (thrombin) in human platelet activation assays; ~100-fold potency increase from initial lead |
| Conditions | Synthesis: cyclization of 2-(3,5-difluorobenzoyl)acetic acid ethyl ester with NH₂OH in HOAc, followed by POCl₃ treatment; Biological: human platelet PAR-1-AP-stimulated fluorescent PAC1 integrin αIIbβ3 activation assay |
Why This Matters
Procurement of this specific compound is mandatory for researchers following the published Merck PAR-1 antagonist synthetic route; substitution with any regioisomeric difluorophenyl isoxazolol would break the established structure-activity relationship and synthetic pathway.
- [1] Drug Synthesis Database (data.yaozh.com). Synthetic route detail for 5-chloro-3-(3,5-difluorophenyl)isoxazole (VI), citing Nantermet, P.G. et al., Bioorg. Med. Chem. Lett. 2002, 12(3), 319–323; Freidinger, R.M. et al. (Merck & Co.), GB 2356198. MeSH: C456400. View Source
- [2] Nantermet, P.G.; Barrow, J.C.; Lundell, G.F.; Pellicore, J.M.; Rittle, K.E.; Young, M.B.; et al. Discovery of a nonpeptidic small molecule antagonist of the human platelet thrombin receptor (PAR-1). Bioorg. Med. Chem. Lett. 2002, 12(3), 319–323. DOI: 10.1016/S0960-894X(01)00745-4. View Source
- [3] MeSH Supplementary Concept Data. 5-(3-(hexahydroazepin-1-yl)propyl)(benzodioxol-5-yl)amino-3-(3,5-difluorophenyl)isoxazole (C456400). PAR-1 thrombin receptor antagonist. Source: Bioorg. Med. Chem. Lett. 2002 Feb 11;12(3):319–23. View Source
